REACTION_CXSMILES
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[Cl:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[Cl:12]N1C(=O)CCC1=O.C(=O)([O-])[O-].[Cs+].[Cs+].I[CH2:27][CH3:28]>CN(C)C=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OC)(C)(C)C.O>[Cl:1][C:2]1[C:3]([CH3:11])=[C:4]([C:8]([Cl:12])=[CH:9][CH:10]=1)[C:5]([O:7][CH2:27][CH3:28])=[O:6] |f:2.3.4,7.8.9|
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Name
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|
Quantity
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100 g
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Type
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reactant
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Smiles
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ClC=1C(=C(C(=O)O)C=CC1)C
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Name
|
|
Quantity
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90 g
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Type
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reactant
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Smiles
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ClN1C(CCC1=O)=O
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Name
|
|
Quantity
|
1 L
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Type
|
solvent
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
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14.7 g
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Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
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cesium carbonate
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Quantity
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378 g
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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317 g
|
Type
|
reactant
|
Smiles
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ICC
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Name
|
|
Quantity
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800 mL
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Type
|
solvent
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Smiles
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C(C)(C)(C)OC
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
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Details
|
was stirred at 110° C. under a nitrogen atmosphere overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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STIRRING
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Details
|
stirring
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Type
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WAIT
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Details
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continued at room temperature for 1.5 hours
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Duration
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1.5 h
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Type
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CUSTOM
|
Details
|
Solids were removed by filtration
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Type
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CUSTOM
|
Details
|
the filtrate layers separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with more methyl tert-butyl ether (600 mL)
|
Type
|
WASH
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Details
|
The combined organic extracts were washed with saturated aqueous sodium chloride solution (1.2 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (eluting with 50:1 petroleum ether/ethyl acetate)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=O)OCC)C(=CC1)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |